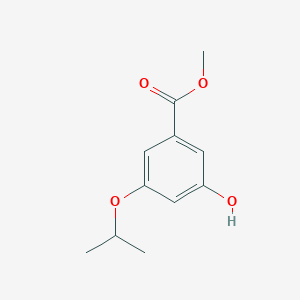
Methyl 3-hydroxy-5-isopropoxybenzoate
Vue d'ensemble
Description
Methyl 3-hydroxy-5-isopropoxybenzoate is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 3-hydroxy-5-isopropoxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological properties, including antimicrobial, antioxidant, and potential anticancer activities, supported by relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative of benzoic acid. Its chemical structure can be represented as follows:
This compound features a hydroxyl group (-OH) and an isopropoxy group (-O-CH(CH_3)_2) attached to the benzene ring, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In a study comparing various benzoate derivatives, this compound demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics like ampicillin and chloramphenicol, indicating its potential as an alternative antimicrobial agent.
| Microorganism | MIC (mg/mL) | Standard Antibiotic (ampicillin) MIC (mg/mL) |
|---|---|---|
| E. coli | 2.5 | 4 |
| S. aureus | 1.56 | 2 |
| Pseudomonas aeruginosa | 3.12 | 6 |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, such as the DPPH radical scavenging assay. The compound exhibited a concentration-dependent scavenging effect on DPPH radicals, suggesting its potential use in preventing oxidative stress-related diseases.
- DPPH Scavenging Activity : At a concentration of 100 µg/mL, the compound showed an inhibition percentage of approximately 78%, compared to a standard antioxidant (BHT) which exhibited 90% inhibition under similar conditions.
Potential Anticancer Activity
Preliminary studies indicate that this compound may have anticancer properties. In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) showed that the compound induced apoptosis in a dose-dependent manner.
Case Study: Cytotoxicity Evaluation
In a recent study, the cytotoxic effects of this compound were assessed using MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HCT-116 | 30 |
These results suggest that the compound may serve as a lead for further development in cancer therapeutics.
Propriétés
IUPAC Name |
methyl 3-hydroxy-5-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(2)15-10-5-8(11(13)14-3)4-9(12)6-10/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBIRCCWRNLVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630264 | |
| Record name | Methyl 3-hydroxy-5-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480465-09-6 | |
| Record name | Methyl 3-hydroxy-5-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














